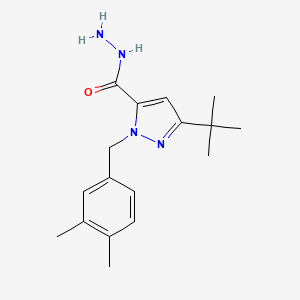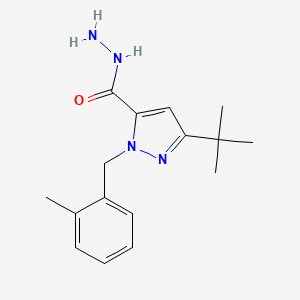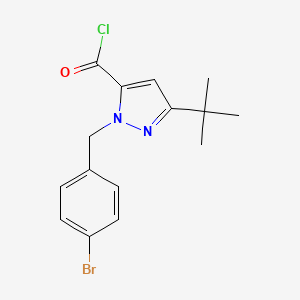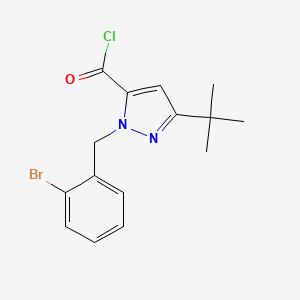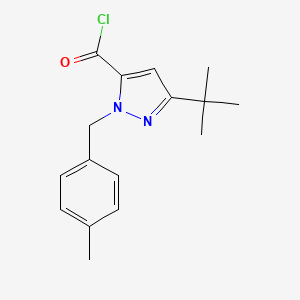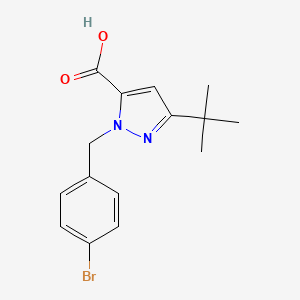
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%) is a synthetic organic compound that has been used in various scientific and industrial applications. It is a white crystalline solid with a melting point of 120-123°C and a molecular weight of 291.31 g/mol. Due to its high purity, it is commonly used in organic synthesis and as a starting material for various compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and other organic materials.
Mécanisme D'action
The mechanism of action of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Inhibition of this enzyme results in decreased levels of prostaglandins, which can have various beneficial effects.
Biochemical and Physiological Effects
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has been found to have various biochemical and physiological effects. In particular, it has been found to inhibit the enzyme cyclooxygenase, which results in decreased levels of prostaglandins. This can have various beneficial effects, such as reducing inflammation, decreasing pain, and improving overall health. Additionally, it has been found to have anti-tumor effects, as well as anti-bacterial and anti-fungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a highly pure compound, which makes it ideal for use in organic synthesis and other chemical reactions. Additionally, it is relatively easy to synthesize and is readily available from various chemical suppliers. However, it is important to note that this compound is toxic and should be handled with care.
Orientations Futures
The use of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to synthesize novel pharmaceuticals and agrochemicals, or to develop new polymers and other materials. Additionally, it could be used to further explore its biochemical and physiological effects, as well as to develop new methods of synthesis and purification. Finally, it could be used to develop new methods of drug delivery, such as nanoparticles or other nanotechnologies.
Méthodes De Synthèse
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% is synthesized by a reaction of 3-trifluoromethyl-benzyl bromide and potassium hydroxide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted at a temperature of 80-90°C and is typically complete within 2-3 hours. The product is then crystallized and purified by recrystallization.
Applications De Recherche Scientifique
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, dyes, and other organic materials. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles, which are important building blocks for drug discovery. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Propriétés
IUPAC Name |
5-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-15(2,3)13-8-12(14(22)23)21(20-13)9-10-5-4-6-11(7-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDPAUANNGSVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


